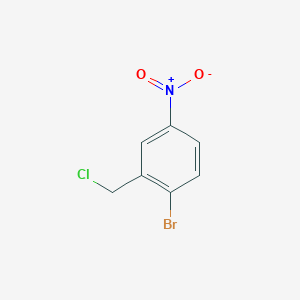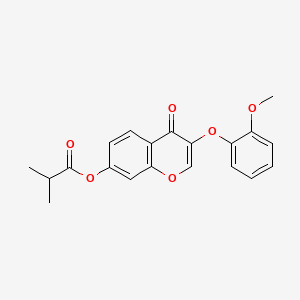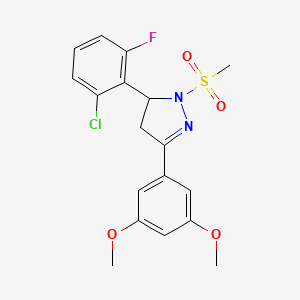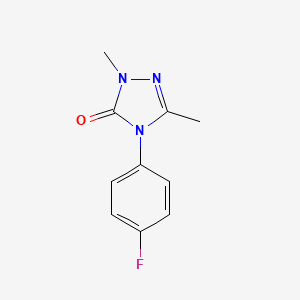
2-methyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to inhibit the activity of various enzymes and signaling pathways, making it a promising candidate for the treatment of several diseases.
Aplicaciones Científicas De Investigación
Supramolecular Aggregation and Structural Analysis
The synthesis and crystal structures of related compounds showcase the formation of centrosymmetric hydrogen-bonded dimers facilitated by N–H···O interactions. These studies highlight the compounds' ability to form supramolecular aggregates controlled by π–π interactions and weak C–H···O hydrogen bonding, which are crucial for understanding molecular packing and designing materials with specific properties (Kranjc et al., 2012).
Synthesis of Heterocycles with Potential Biological Activity
Research into the synthesis of novel heterocycles, such as pyrazolines and thiazoles, from related precursors has yielded compounds with high yields and potential biological activities. These synthetic pathways are significant for developing new drugs and understanding the chemical behavior of these compounds (Kariuki et al., 2022).
Antitumor Agents
Derivatives of the compound have been synthesized and evaluated for their antitumor properties, showing selective cytotoxicity against tumorigenic cell lines. This research offers insights into designing more effective and selective cancer treatments (Yoshida et al., 2005).
Catalyst-Free Synthesis
A novel class of compounds has been synthesized through catalyst-free 1,3-dipolar cycloaddition and rearrangement, showcasing an efficient and environmentally friendly approach to compound synthesis. This method could be applied to produce various pharmaceuticals and materials with specific functional properties (Liu et al., 2014).
Antimicrobial Activity
Some derivatives have been synthesized and tested for their antimicrobial activity, providing a basis for developing new antimicrobial agents to combat resistant strains of bacteria and fungi. This research is crucial for addressing the growing issue of antibiotic resistance (Aytemir et al., 2003).
Mecanismo De Acción
- The primary targets of this compound are tropomyosin receptor tyrosine kinases (TRKs), specifically TRKA, TRKB, and TRKC. Additionally, it inhibits proto-oncogene tyrosine-protein kinase ROS1 and anaplastic lymphoma kinase (ALK) .
Target of Action
Biochemical Pathways
Propiedades
IUPAC Name |
2-methyl-N-[1-(oxan-4-yl)pyrazol-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-12-4-2-3-5-15(12)16(20)18-13-10-17-19(11-13)14-6-8-21-9-7-14/h2-5,10-11,14H,6-9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDVMZUHHBPSLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CN(N=C2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(2,5-Dimethylphenyl)methyl]-3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2637830.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2637831.png)
![1-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2637832.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-nitrobenzamide](/img/structure/B2637833.png)



![1-(1,2-Benzoxazol-3-yl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]methanesulfonamide](/img/structure/B2637838.png)
![N-(2,3-dimethylphenyl)-2-{[6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2637842.png)
![5-[(Dimethylsulfamoylamino)methyl]-3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B2637844.png)



![N-(4-acetylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2637853.png)